molecular formula C9H10N2O4S B2428993 1-(Methylsulfonyl)-5-nitroindoline CAS No. 312523-56-1

1-(Methylsulfonyl)-5-nitroindoline

Cat. No.: B2428993
CAS No.: 312523-56-1
M. Wt: 242.25
InChI Key: NRBRMCAQIDGPNX-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-5-nitroindoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound features a nitro group at the 5-position and a methylsulfonyl group at the 1-position of the indoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-5-nitroindoline typically involves the nitration of indoline followed by sulfonylation. One common method includes the following steps:

    Nitration: Indoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Sulfonylation: The nitrated indoline is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the 1-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-5-nitroindoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indoline ring can be oxidized to form indole derivatives with different oxidation states.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(Methylsulfonyl)-5-aminoindoline.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

    Oxidation: Indole derivatives with different oxidation states.

Scientific Research Applications

1-(Methylsulfonyl)-5-nitroindoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-5-aminoindoline: Similar structure but with an amino group instead of a nitro group.

    1-(Phenylsulfonyl)-5-nitroindoline: Similar structure but with a phenylsulfonyl group instead of a methylsulfonyl group.

    1-(Methylsulfonyl)-4-nitroindoline: Similar structure but with the nitro group at the 4-position instead of the 5-position.

Uniqueness: 1-(Methylsulfonyl)-5-nitroindoline is unique due to the specific positioning of the nitro and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-methylsulfonyl-5-nitro-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBRMCAQIDGPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 300 mg (1.83 mmol) of 5-nitroindoline in 20 mL of dichloromethane were added 141 μL (2.74 mmol) of methanesulfonyl chloride and 382 μL (2.74 mmol) of triethylamine, and the mixture was stirred for 2 hours at room temperature. 141 μL (2.74 mmol) of methanesulfonyl chloride and 255 μL (1.83 mmol) of triethylamine were further added to the reaction mixture, and the mixture was stirred for 2 hours at room temperature. Then, water was added to the reaction mixture and the mixture was extracted with dichloromethane. The organic layer was washed with saturated saline solution and dried over with anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was treated with diethyl ether, then, the precipitates were collected by filtration to give 410 mg (92%) of the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
141 μL
Type
reactant
Reaction Step One
Quantity
382 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
141 μL
Type
reactant
Reaction Step Two
Quantity
255 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

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